![molecular formula C16H17N5O B2890843 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034449-80-2](/img/structure/B2890843.png)

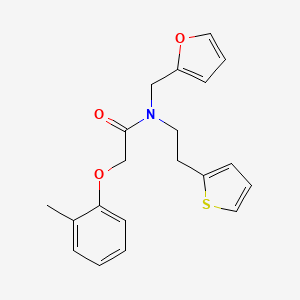

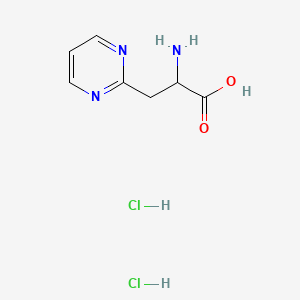

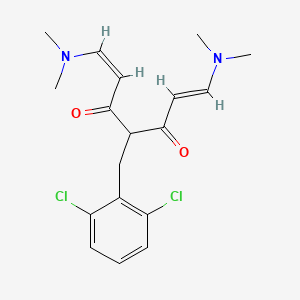

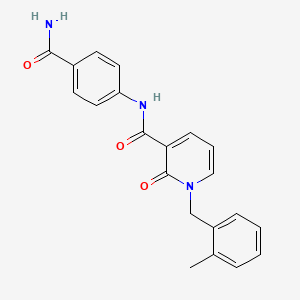

1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

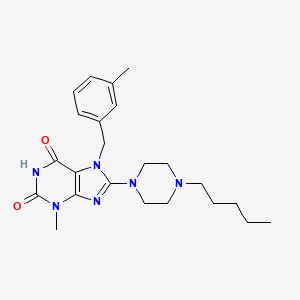

1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.346. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Exploiting Pyrazolo[3,4-d]pyrimidin-4-one Ring System

A study by La Motta et al. (2009) explored the pyrazolo[3,4-d]pyrimidin-4-one ring system, identifying compounds with potent inhibitory activity against adenosine deaminase (ADA). These compounds demonstrated significant efficacy in reducing systemic and intestinal inflammatory alterations in rat models with induced colitis, suggesting potential therapeutic applications in inflammation-related disorders [La Motta et al., 2009].

Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives

Yang et al. (2013) conducted structure-activity relationship studies on pyrazolo[3,4-d]pyrimidine derivatives, leading to the discovery of compounds with high potency against FLT3-driven human acute myeloid leukemia (AML) cells and significant antiangiogenic effects. One compound demonstrated complete tumor regression in an AML xenograft mouse model without obvious toxicity, highlighting its potential as a novel multikinase inhibitor for AML treatment [Yang et al., 2013].

Novel FLT3 Inhibitors for Psoriasis Treatment

Li et al. (2016) identified a new potent FMS-like tyrosine kinase 3 (FLT3) inhibitor showing significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. This compound displayed no recurrence after treatment and has been proposed as a potential drug candidate for psoriasis, indicating the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in treating various diseases [Li et al., 2016].

Synthesis and Antibacterial Activity of Pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones

Ryabukhin et al. (2014) synthesized a new library of pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones, showcasing a high-yielding synthetic approach. These compounds, characterized by simple crystallization, may offer new avenues for the development of antibacterial agents, underscoring the chemical diversity and application potential of pyrazolo[3,4-d]pyrimidine derivatives [Ryabukhin et al., 2014].

Novel Anti-CML Activity through PI3K/AKT Signaling Pathway

Li et al. (2019) synthesized 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, revealing compounds with potent activity against the human chronic myeloid leukemia (CML) cell line K562. These compounds exert their effect through significantly reduced protein phosphorylation of the PI3K/Akt signal pathway, suggesting their potential as treatments for CML and cancer [Li et al., 2019].

Propiedades

IUPAC Name |

1-(3-phenylpropyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c22-16(17-9-4-7-13-5-2-1-3-6-13)20-14-11-18-15-8-10-19-21(15)12-14/h1-3,5-6,8,10-12H,4,7,9H2,(H2,17,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDKQADCKJSMQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2890765.png)

![(1-Methylindazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890767.png)

![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2890769.png)

![1-(2-fluorophenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2890773.png)

![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2890774.png)